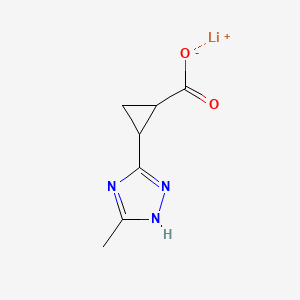

Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate" appears to be a lithium salt with a cyclopropane and triazole moiety. While the provided papers do not directly discuss this compound, they offer insights into the behavior of similar lithium-containing compounds and cyclopropane derivatives, which can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of lithium salts with triazole structures can involve multistep processes, including copper-catalyzed cycloaddition reactions, as seen in the synthesis of a triethylene glycol-based 1,2,3-triazolate lithium salt with ionic liquid properties . Similarly, the synthesis of cyclopropane derivatives often involves reactions with lithium metal or organolithium reagents, as demonstrated by the reaction of lithium metal with optically active 1-halo-1-methyl-2,2-diphenylcyclopropane and the bromine-lithium exchange in substituted 1,1-dibromo-2-acyloxymethylcyclopropanes .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be influenced by the substituents on the ring. For instance, the reaction of lithium metal with 1-halo-1-methyl-2,2-diphenylcyclopropane leads to partial racemization, indicating that the stereochemistry of the cyclopropane ring can be altered during the reaction with lithium . The structure of lithium triazolates is characterized by techniques such as NMR spectroscopy, which could also be applicable for analyzing the structure of "Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate" .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo a variety of reactions, including ring-opening and carbon-carbon bond formation. For example, the reaction of tris(trimethylsilyl)methyl-lithium with carbon electrophiles can lead to the formation of cyclopropane derivatives . Additionally, lithium alkynamides produced by fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles can participate in [2 + 2] cycloadditions, leading to the formation of cycloadducts and subsequent ring-opening .

Physical and Chemical Properties Analysis

The physical properties of lithium salts with triazole and cyclopropane structures can include ionic liquid properties at room temperature, as observed for the triethylene glycol-based 1,2,3-triazolate lithium salt . The chemical properties can involve reactivity towards various electrophiles and the potential for racemization under certain conditions, as seen in the reactions of lithium metal with cyclopropane derivatives . The thermal stability and electrochemical behavior of these compounds can be assessed using differential scanning calorimetry, thermogravimetric analysis, and electrochemical impedance spectroscopy .

Aplicaciones Científicas De Investigación

Reaction Mechanisms and Cyclopropane Derivatives

Studies on cyclopropane derivatives, including those related to the structural motif found in Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate, demonstrate the compound's role in exploring reaction mechanisms and synthesis pathways. For instance, research on cyclopropene-carbene rearrangements at low temperatures explores the generation and trapping of intermediate carbene species, highlighting the compound's utility in understanding reaction dynamics and developing synthetic methodologies (Baird, Buxton, & Whitley, 1984). Similar studies delve into the reactions of lithium, sodium, and potassium salts with halomethyl-s-triazines, leading to products like 1,2,3-tris(4,6-dimethyl-s-triazin-2-yl)cyclopropane, which provide insights into carbenoid reactions and their applications in creating complex molecular structures (Stephens, Nyquist, & Hardcastle, 2002).

Ionic Liquids and Lithium Salts

The synthesis and characterization of lithium 1,2,3-triazolate as an ionic liquid with properties at room temperature offer a glimpse into the development of new materials with potential applications in energy storage and electrochemistry. This research underscores the chemical's role in advancing lithium salt-based technologies, which could be pivotal for batteries and other energy-related applications (Flachard, Rolland, Obadia, Serghei, Bouchet, & Drockenmuller, 2018).

Frameworks and Photoluminescence

The exploration of lithium carboxylate frameworks for guest-dependent photoluminescence studies highlights the compound's significance in materials science, particularly in the synthesis of novel 3D frameworks with unique optical properties. These materials, characterized by their structure and photoluminescence behavior, present exciting opportunities for developing advanced materials with potential applications in sensing, imaging, and lighting technologies (Aliev, Samsonenko, Rakhmanova, Dybtsev, & Fedin, 2014).

Crystallography and Molecular Structure

The detailed structural analysis of molecules related to Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate, such as in the study of cyclopropyl and ethyl triazole carboxylates, provides insights into the compound's crystallographic properties and molecular geometry. These studies are crucial for understanding the compound's behavior in various chemical environments and for designing molecules with tailored properties for specific applications (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Direcciones Futuras

Propiedades

IUPAC Name |

lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.Li/c1-3-8-6(10-9-3)4-2-5(4)7(11)12;/h4-5H,2H2,1H3,(H,11,12)(H,8,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBWDSZTPAIDEI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC(=NN1)C2CC2C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2503025.png)

![5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2503026.png)

![Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2503029.png)

![Ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2503032.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)

![Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2503040.png)